3-(Sec-butyl)azetidin-3-ol

Description

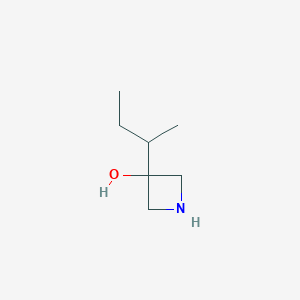

3-(Sec-butyl)azetidin-3-ol is a substituted azetidine derivative featuring a hydroxyl group and a branched sec-butyl substituent at the 3-position of the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their structural rigidity, which mimics bioactive scaffolds like β-lactams .

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-butan-2-ylazetidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-3-6(2)7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

VWPZTQUBEUSDDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1(CNC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sec-butyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Sec-butyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

3-(Sec-butyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Sec-butyl)azetidin-3-ol involves its interaction with various molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures, which can have significant biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Azetidin-3-ol Derivatives

Below is a systematic comparison:

Substituent Type and Molecular Properties

Data Tables for Comparative Analysis

Table 1: Physicochemical Comparison

| Property | This compound | 3-Methylazetidin-3-ol HCl | 3-(4-Bromophenyl)azetidin-3-ol HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 129.20 | 123.58 | 264.54 |

| Polarity (TPSA*) | ~40 Ų | 32.7 Ų | ~50 Ų |

| Solubility | Moderate in organic solvents | High (HCl salt) | Low (hydrophobic aryl group) |

*Topological polar surface area estimated from analogs .

Biological Activity

3-(Sec-butyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring. The unique presence of the sec-butyl group imparts distinct steric and electronic properties, enhancing the compound's reactivity and potential applications in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its antibacterial, antimicrobial, and potential therapeutic effects.

The azetidine structure is notable for its inherent ring strain, which contributes to its reactivity compared to larger cyclic compounds. The synthesis of this compound can be achieved through various methods, including oxidation and reduction reactions using reagents like hydrogen peroxide and lithium aluminum hydride.

Antibacterial and Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antibacterial and antimicrobial properties. These activities make it a candidate for further investigation in medicinal chemistry. The unique structure may allow it to interact with biological targets effectively, leading to therapeutic effects.

Table 1: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antibacterial | Exhibits activity against various bacterial strains | |

| Antimicrobial | Potential efficacy against microbial pathogens | |

| Therapeutic Potential | Interaction with biological targets suggested |

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of azetidine derivatives, including this compound, demonstrated promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent.

Mechanistic Insights

Research has indicated that the biological activity of azetidines may be linked to their ability to disrupt cellular processes in target organisms. For example, the compound's interaction with bacterial cell membranes may lead to increased permeability, ultimately resulting in cell death. Further studies are needed to elucidate the precise mechanisms involved .

Discussion

The unique structural characteristics of this compound contribute to its biological activity. The steric effects of the sec-butyl group enhance its interaction with biological targets, which may explain its observed antibacterial and antimicrobial properties. As research progresses, this compound could provide new avenues for developing effective antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.